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Compound of Interest

Compound Name:
1-(4-Bromo-3,5-dimethyl-1h-

pyrazol-1-yl)acetone

CAS No.: 1004017-87-1

Cat. No.: B1622596

Get Quote

In the landscape of fragment-based drug discovery (FBDD), pyrazoles serve as privileged

scaffolds due to their ability to act as bioisosteres for amides and their prevalence in kinase

inhibitors (e.g., Ruxolitinib, Crizotinib).

The acetonyl-substituted bromopyrazole—specifically 1-(4-bromo-1H-pyrazol-1-yl)propan-2-

one—represents a high-value intermediate. It possesses two distinct orthogonal reactive

handles:

The Bromine Atom: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig) to elaborate the aromatic core.

The Acetonyl Group (

): A ketone-functionalized tether allowing for reductive amination, Grignard addition, or
cyclocondensation to form fused bicyclic systems such as pyrazolo[1,5-a]pyrimidines.

This guide provides a definitive technical analysis of the molecular properties, synthesis, and

characterization logic for this class of compounds.
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Chemical Identity and Molecular Metrics
Understanding the precise molecular weight (MW) and formula is critical for mass spectrometry

(MS) validation and stoichiometry calculations.

Target Molecule: 1-(4-bromo-1H-pyrazol-1-yl)propan-2-one IUPAC Name: 1-(4-Bromopyrazol-

1-yl)acetone

Table 1: Molecular Data Specifications
Property Value Notes

Molecular Formula Base stoichiometry

Average Molecular Weight 203.04 g/mol
Used for molarity calculations

in synthesis

Monoisotopic Mass (

)
201.9742 Da

Primary peak in High-Res MS

(HRMS)

Monoisotopic Mass (

)
203.9721 Da Secondary peak in HRMS

Element Composition

C (35.49%), H (3.48%), Br

(39.36%), N (13.80%), O

(7.88%)

Theoretical values for

Elemental Analysis (EA)

Critical Insight: Due to the near 1:1 natural abundance of Bromine isotopes (

and

), the mass spectrum will not show a single molecular ion peak. It will display a

characteristic "doublet" pattern separated by 2 mass units with approximately equal

intensity.[1]
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Synthesis and Regiochemistry
The synthesis of acetonyl-bromopyrazoles typically proceeds via the

-alkylation of a bromopyrazole precursor with an

-haloketone (e.g., chloroacetone).

Mechanism and Regioselectivity
When alkylating 4-bromopyrazole, the molecule is symmetric (tautomerically equivalent),

resulting in a single regioisomer. However, alkylating 3-bromopyrazole introduces a

regioselectivity challenge, yielding a mixture of 1,3- and 1,5-isomers due to the annular

tautomerism of the pyrazole ring.

Protocol Logic:

Base Selection:

or

in acetone or DMF is standard.

often improves yields due to the "cesium effect" (higher solubility and looser ion pairing).

Electrophile: Chloroacetone is preferred over bromoacetone to minimize over-alkylation,

though KI (catalytic) can be added to generate the more reactive iodoacetone in situ

(Finkelstein reaction).

Visualization: Synthesis Pathway
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Regioselectivity Note (if 3-Bromo used)
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Figure 1: Synthetic pathway for N-alkylation. Note that starting with 4-bromopyrazole avoids the

regioisomer issues shown in the dotted cluster.

Experimental Protocol: Synthesis of 1-(4-Bromo-1H-
pyrazol-1-yl)propan-2-one
Objective: To synthesize the target molecule with >95% purity for SAR studies.

Materials:

4-Bromo-1H-pyrazole (1.0 eq)[2]

Chloroacetone (1.1 eq) - Warning: Lachrymator

Potassium Carbonate (

) (2.0 eq)
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Potassium Iodide (KI) (0.1 eq) - Catalyst

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

Activation: Charge a round-bottom flask with 4-bromopyrazole (10 mmol) and anhydrous

ACN (50 mL). Add

(20 mmol) and stir at Room Temperature (RT) for 15 minutes to ensure deprotonation.

Addition: Add KI (1 mmol) followed by the dropwise addition of chloroacetone (11 mmol).

Note: Dropwise addition prevents exotherms and potential bis-alkylation side products.

Reaction: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (

) should disappear, and a new higher

spot (

) should appear.

Workup: Cool to RT. Filter off the inorganic solids (

, excess

). Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in EtOAc, wash with water and brine. Dry over

. If necessary, purify via flash column chromatography (Gradient: 0

40% EtOAc/Hexanes).

Yield: Expect a white to pale yellow solid/oil. Typical yield: 85–92%.

Characterization & Validation Logic
Mass Spectrometry (MS) Interpretation
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The presence of Bromine creates a definitive "fingerprint" in the mass spectrum.[3] You must

validate the product by looking for the M+ and M+2 peaks.

Peak A (

): m/z 202 (rounded)

Peak B (

): m/z 204 (rounded)

Intensity Ratio: ~1:1[1][3]

Visualization: MS Fragmentation Logic
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Figure 2: Mass Spectrometry logic showing the distinctive isotopic split and primary

fragmentation pathway.
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NMR Spectroscopy Expectations ( NMR, )
Pyryazole Protons: Two singlets (or doublets with small coupling) in the aromatic region (

7.5–7.8 ppm).

Acetonyl

: A distinct singlet around

4.8–5.0 ppm. Note: This shift is deshielded by the adjacent nitrogen and carbonyl.

Methyl Group: A sharp singlet around

2.2 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemguide.co.uk [chemguide.co.uk]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1622596?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemguide.co.uk/analysis/masspec/mplus2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1622596?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 1H-Pyrazole, 4-bromo- [webbook.nist.gov]

3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

To cite this document: BenchChem. [Introduction: The Strategic Value of the Acetonyl-
Bromopyrazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1622596/docs#introduction-the-strategic-value-of-
the-acetonyl-bromopyrazole-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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